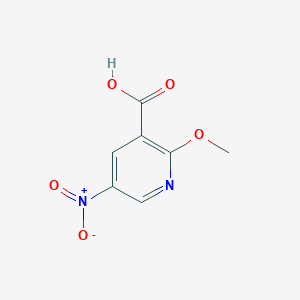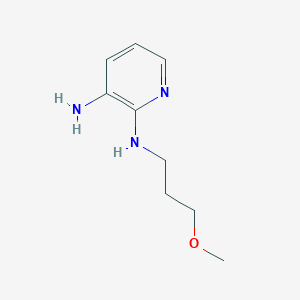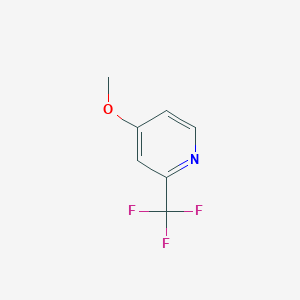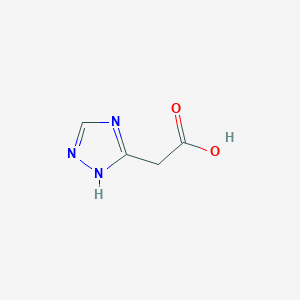
Acide 2-(1H-1,2,4-triazol-5-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-triazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-1,2,4-triazol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-1,2,4-triazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés du 1,2,4-triazole, y compris l'acide 2-(1H-1,2,4-triazol-5-yl)acétique, ont montré des résultats prometteurs comme agents anticancéreux . Par exemple, des composés synthétisés à partir de dérivés du 1,2,4-triazole ont démontré une activité cytotoxique contre des lignées cellulaires cancéreuses humaines telles que MCF-7, Hela et A549 . Ces composés ont montré une sélectivité contre les lignées cellulaires normales et cancéreuses, ce qui en fait des candidats potentiels pour le traitement du cancer .
Applications antimicrobiennes
Le 1,2,4-triazole et ses dérivés ont été rapportés pour présenter un large spectre d'activités biologiques, y compris des propriétés antimicrobiennes . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.
Applications antivirales
Les dérivés du 1,2,4-triazole présentent également des propriétés antivirales . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antiviraux.
Applications antituberculeuses
L'activité antituberculeuse des dérivés du 1,2,4-triazole a été rapportée , indiquant leur utilisation potentielle dans le traitement de la tuberculose.
Applications anti-inflammatoires
Les dérivés du 1,2,4-triazole ont montré des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anti-inflammatoires.
Applications antioxydantes
Les dérivés du 1,2,4-triazole ont démontré des propriétés antioxydantes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antioxydants.
Applications antidépressives
Les dérivés du 1,2,4-triazole ont montré des propriétés antidépressives . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antidépresseurs.
Applications anticonvulsivantes
Les dérivés du 1,2,4-triazole ont démontré des propriétés anticonvulsivantes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticonvulsivants.
Orientations Futures
The future directions for “2-(1H-1,2,4-triazol-5-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, there is potential for the development of more selective and potent molecules for various therapeutic applications .
Mécanisme D'action
Target of Action
It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Mode of Action
The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .
Biochemical Pathways
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.
Analyse Biochimique
Biochemical Properties
2-(1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their pharmacokinetic and pharmacological properties . The compound’s ability to bind with enzymes and receptors makes it a versatile agent in biochemical studies.
Cellular Effects
2-(1H-1,2,4-triazol-5-yl)acetic acid has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents . The compound’s interaction with cellular components can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(1H-1,2,4-triazol-5-yl)acetic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic and pharmacological properties . These interactions at the molecular level are crucial for the compound’s biological activity.
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-triazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown varying degrees of antimicrobial and antioxidant activity depending on the dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
2-(1H-1,2,4-triazol-5-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Triazole derivatives are known to influence the metabolism of drugs and other compounds, making them valuable in pharmacokinetic studies . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-triazol-5-yl)acetic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that triazole derivatives can be efficiently transported within cells, enhancing their therapeutic potential . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-triazol-5-yl)acetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Triazole derivatives have been shown to localize in various subcellular regions, affecting their biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSAFNJURLEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155049-60-8 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
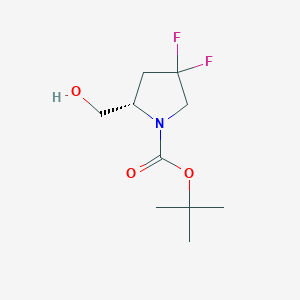
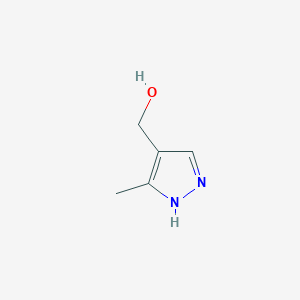

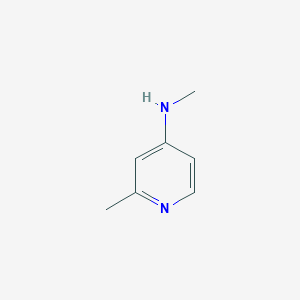

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
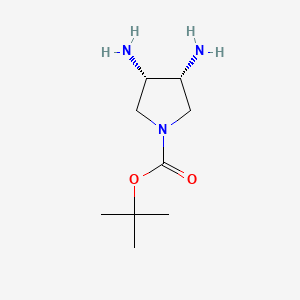


![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

